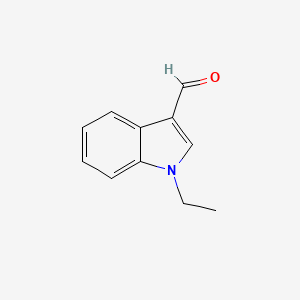

1-Ethyl-1H-indole-3-carbaldehyde

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Chemical Research

The indole nucleus is a quintessential heterocyclic motif, prominently featured in a vast number of natural products, pharmaceuticals, and agrochemicals. nih.govijpsr.com Its structural and electronic characteristics, including the ability to participate in various chemical interactions, make it a versatile building block in drug discovery. nih.govmdpi.com The indole scaffold is a core component of many approved drugs and is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. ijpsr.comresearchgate.net

Researchers are continually exploring indole derivatives for their potential in treating a multitude of diseases. These compounds have shown promise in oncology, infectious disease management, and in addressing inflammatory conditions, metabolic disorders, and neurodegenerative diseases. mdpi.comnih.gov The functionalization of the indole ring at various positions allows for the fine-tuning of a compound's pharmacological profile, leading to the development of new chemical entities with improved efficacy and specificity. ijpsr.commdpi.com The ongoing investigation into indole-based compounds underscores their enduring importance and vast potential in addressing significant healthcare challenges. mdpi.comnih.gov

Overview of 1-Ethyl-1H-indole-3-carbaldehyde as a Key Synthetic Intermediate and Biological Scaffold

This compound is a specific N-substituted indole that serves as a pivotal intermediate in organic synthesis. The presence of the ethyl group at the N-1 position and the aldehyde function at the C-3 position makes it a reactive and versatile building block for creating a diverse library of more complex indole derivatives. chemimpex.comrsc.org

mdpi.comresearchgate.netmdpi.comnih.govresearchgate.netrsc.orgThe aldehyde group readily participates in various chemical transformations, including condensation reactions, to form new carbon-carbon and carbon-nitrogen bonds. For instance, it has been used in Knoevenagel condensations with compounds like 3-cyanoacetylindole to produce α-cyano bis(indolyl)chalcones, which have been investigated for their cytotoxic properties. nih.gov It also reacts with barbituric acids and other CH-acids, leading to the formation of complex heterocyclic systems such as indolin-2-ones. clockss.org

This compound is a common starting material in multi-component reactions, which are efficient methods for synthesizing structurally diverse molecules in a single step. nih.gov It has been employed in the synthesis of indole-tethered chromene derivatives, which showed cytotoxic activity against cancer cell lines. nih.govorientjchem.org Furthermore, it serves as a precursor for synthesizing indole–thiourea derivatives, which have been evaluated as tyrosinase inhibitors, and for creating 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives with potential antitubercular activity. mdpi.comnih.govnih.gov Its utility extends to the preparation of N-acylhydrazone derivatives and various benzimidazole-containing structures, which are also explored for their biological activities. researchgate.netsemanticscholar.org

Scope and Research Trajectories for this compound Studies

The versatility of this compound as a synthetic intermediate ensures its continued relevance in chemical research. Future research trajectories are likely to build upon its established applications while exploring new frontiers.

Key areas for future investigation include:

Expansion of Compound Libraries: Its use in multi-component and other synthetic reactions will continue to be exploited to generate large libraries of novel indole derivatives. nih.gov These libraries can then be screened against a wide array of biological targets to identify new lead compounds for drug discovery.

Development of Novel Therapeutics: Given that derivatives of this compound have shown potential as anticancer, antimicrobial, and enzyme-inhibiting agents, further structural modifications will be pursued to optimize these activities. nih.govnih.govnih.gov This includes detailed structure-activity relationship (SAR) studies to understand how molecular changes impact biological function.

Materials Science Applications: The unique electronic and photophysical properties of indole derivatives make them candidates for applications in materials science. chemimpex.com Research may focus on using this compound to synthesize novel dyes, fluorescent probes for biological imaging, and advanced materials like polymers and nanomaterials. chemimpex.com

Elucidation of Mechanisms of Action: For derivatives that exhibit significant biological activity, detailed molecular studies are necessary to determine their precise mechanisms of action, such as specific enzyme inhibition or receptor interactions. nih.gov Computational tools, including molecular docking and dynamics simulations, will play a crucial role in these investigations. nih.govnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJYZLQXRALDKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344738 | |

| Record name | 1-Ethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58494-59-0 | |

| Record name | 1-Ethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Ethyl 1h Indole 3 Carbaldehyde

Primary Synthetic Routes to 1-Ethyl-1H-indole-3-carbaldehyde

The synthesis of this compound can be achieved through several primary routes, each with its own set of advantages and specific applications. These methods primarily involve either the modification of a pre-existing indole-3-carbaldehyde scaffold or the construction of the N-ethylated indole (B1671886) ring followed by formylation.

N-Alkylation Strategies for Indole-3-carbaldehyde to Yield this compound

A direct and common method for the synthesis of this compound is the N-alkylation of indole-3-carbaldehyde. This reaction involves the introduction of an ethyl group onto the nitrogen atom of the indole ring.

This process is typically carried out by treating indole-3-carbaldehyde with an ethylating agent, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide), in the presence of a base. The base deprotonates the indole nitrogen, forming an indolide anion that then acts as a nucleophile, attacking the ethyl halide in an SN2 reaction to form the N-ethylated product.

Commonly used bases and solvent systems include sodium hydride (NaH) in N,N-dimethylformamide (DMF) or potassium carbonate (K2CO3) in acetonitrile (B52724) (CH3CN). ekb.eg Phase-transfer catalysis has also been employed to facilitate this transformation, offering a milder and often more efficient alternative. ekb.eg For instance, using triethylbenzylammonium chloride as a phase-transfer catalyst in a dichloromethane/aqueous sodium hydroxide (B78521) system can provide high yields of the desired product. ekb.eg

Table 1: N-Alkylation of Indole-3-carbaldehyde

| Reagents | Base | Solvent | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| Ethyl Iodide | NaH | DMF | Not specified | Not specified |

| Ethyl Bromide | K2CO3 | Acetonitrile | Reflux | Not specified |

| Benzyl Chloride | K2CO3 | Acetonitrile/DMF | Reflux, 12h | 78.81 mdpi.com |

| Methyl Iodide | K2CO3 | Acetonitrile/DMF | Reflux, 16h | 87.28 mdpi.com |

| Substituted Benzyl Halides | Aq. NaOH | Dichloromethane | Room Temperature, PTC | 85-90 ekb.eg |

Direct Formylation Approaches for N-Ethylindole Precursors

An alternative synthetic strategy involves the direct formylation of a pre-existing N-ethylindole molecule. This approach is particularly useful when N-ethylindole is readily available or more easily synthesized than indole-3-carbaldehyde. Several classical formylation reactions can be adapted for this purpose.

One of the most prominent methods for the formylation of electron-rich aromatic compounds, including N-substituted indoles, is the Vilsmeier-Haack reaction, which will be discussed in more detail in the subsequent section. Other formylation methods, such as the Duff reaction, which typically uses hexamethylenetetramine as the formylating agent, can also be applied to N-ethylindole. acs.org The choice of formylation method often depends on the desired regioselectivity and the compatibility with other functional groups present in the molecule.

Vilsmeier-Haack Reaction in the Synthesis of Indole-3-carbaldehydes and its Adaptations for N-Ethyl Derivatives

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. jk-sci.comijpcbs.com The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl3) or oxalyl chloride. mychemblog.comorganic-chemistry.orgtcichemicals.com The active electrophile is a chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.orgwikipedia.org

In the context of synthesizing this compound, the Vilsmeier-Haack reaction is performed on N-ethylindole. The electron-donating nature of the ethyl group at the nitrogen atom further activates the indole ring towards electrophilic substitution, making the C3 position highly susceptible to formylation. The reaction proceeds through the electrophilic attack of the Vilsmeier reagent on the C3 position of N-ethylindole, followed by hydrolysis of the resulting iminium salt during aqueous workup to yield the final aldehyde. jk-sci.com

This method is generally high-yielding and provides excellent regioselectivity for the 3-position of the indole nucleus. ekb.eg The reaction conditions are typically mild, although the reactivity of the substrate can influence the required temperature, which can range from below 0°C to 80°C. jk-sci.com Recent advancements have even led to catalytic versions of the Vilsmeier-Haack reaction, further enhancing its efficiency and applicability. orgsyn.orgorgsyn.org

Table 2: Vilsmeier-Haack Reaction Parameters

| Substrate | Reagents | Key Intermediate | Product |

|---|---|---|---|

| Electron-rich arene | DMF, POCl3 | Chloroiminium ion (Vilsmeier reagent) | Aryl aldehyde |

| N-Ethylindole | DMF, POCl3 | N-Ethyl-3-(chloro(dimethylamino)methyl)-1H-indole | This compound |

Grignard Reaction for Indole-3-carbaldehyde Synthesis

The Grignard reaction provides another avenue for the synthesis of indole-3-carbaldehydes. ekb.egorgsyn.org This method typically involves the reaction of an indolyl Grignard reagent with a formylating agent. To synthesize this compound using this approach, one would first prepare the Grignard reagent of N-ethylindole.

This is achieved by reacting N-ethylindole with a suitable Grignard reagent, such as ethylmagnesium bromide, which deprotonates the most acidic proton, typically at the C2 position, to form the N-ethyl-2-indolylmagnesium bromide. However, for the synthesis of the 3-carbaldehyde, a different strategy is required. One approach involves the metalation of the 3-position of a protected indole, followed by reaction with a formylating agent.

Alternatively, a more direct method involves the reaction of the Grignard reagent of N-ethylindole with a formylating agent like N,N-dimethylformamide (DMF) or ethyl orthoformate. The Grignard reagent adds to the carbonyl or equivalent group of the formylating agent, and subsequent hydrolysis yields the desired this compound. The success of this method depends on the careful control of reaction conditions to ensure regioselective formylation at the C3 position.

Environmentally Benign Oxidation Reactions for Carbaldehyde Formation

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. For the synthesis of this compound, this translates to the use of greener oxidation methods to form the carbaldehyde group.

One such approach involves the oxidation of the corresponding alcohol, (1-ethyl-1H-indol-3-yl)methanol. This precursor can be synthesized through various routes, including the reduction of a corresponding ester or carboxylic acid. The oxidation of (1-ethyl-1H-indol-3-yl)methanol to this compound can be achieved using a variety of mild and selective oxidizing agents.

Environmentally friendly options include catalytic oxidation systems, which utilize a catalyst and a stoichiometric oxidant, often a greener one like molecular oxygen or hydrogen peroxide. These methods minimize the use of stoichiometric heavy metal oxidants, which are often toxic and generate significant waste. The development of efficient and selective catalytic oxidation processes for indolylmethanols is an active area of research. oaes.ccnih.govsioc-journal.cn

Multicomponent Reactions Incorporating Indole-3-carbaldehyde Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. researchgate.net These reactions are atom-economical and can rapidly generate molecular complexity from simple starting materials.

While not a direct synthesis of this compound itself, MCRs are highly relevant as they often utilize indole-3-carbaldehyde or its derivatives as key building blocks. For instance, a one-pot, three-component reaction involving an aryl hydrazine (B178648), a ketone, and an alkyl halide can be used to synthesize 1,2,3-trisubstituted indoles. rsc.org

In a similar vein, this compound can serve as a crucial starting material in various MCRs to produce a diverse array of complex heterocyclic compounds. For example, it can react with active methylene (B1212753) compounds and a nitrogen source in a one-pot reaction to construct fused heterocyclic systems. The aldehyde functionality of this compound readily participates in condensation reactions, making it an ideal substrate for MCRs that build upon the indole scaffold.

Functional Group Interconversions of the Aldehyde Moiety in this compound

The strategic modification of the aldehyde group in this compound is a key focus in synthetic organic chemistry. These interconversions open pathways to a variety of valuable compounds.

Oxidative Transformations to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis, leading to the formation of 1-ethyl-1H-indole-3-carboxylic acid. Common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can be employed for this purpose. This conversion is significant as indole-3-carboxylic acid and its derivatives are important intermediates in the synthesis of various biologically active molecules.

Reductive Transformations to Alcohols and Other Reduced Forms

The aldehyde moiety of this compound is susceptible to reduction to a primary alcohol, yielding (1-ethyl-1H-indol-3-yl)methanol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol can serve as a precursor for further synthetic manipulations, including esterification and etherification, to generate a broader range of functionalized indole derivatives.

Condensation Reactions

Condensation reactions involving the aldehyde group of this compound are pivotal in constructing more complex molecular architectures. These reactions involve the formation of a new carbon-carbon or carbon-nitrogen bond.

This compound readily reacts with primary amines to form Schiff bases, also known as imines. ijpbs.comnih.gov This condensation reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule. nih.gov The resulting C=N double bond in the Schiff base is a versatile functional group for further chemical modifications. ijpbs.com A variety of amine derivatives, including amino acids and aminophenols, have been used in these reactions to synthesize novel indole-based Schiff bases. nih.gov The general mechanism involves the formation of an unstable carbinolamine intermediate, which then dehydrates to form the stable imine. nih.govuodiyala.edu.iq

Table 1: Examples of Schiff Base Formation Reactions

| Amine Derivative | Resulting Schiff Base | Reference |

| L-amino acids (histidine, glutamic acid, etc.) | Indole-3-carboxaldehyde (B46971) Schiff bases of amino acids | nih.gov |

| Aminophenols | Indole-3-carboxaldehyde Schiff bases of aminophenols | nih.gov |

| 1,4-Diaminobutane | N,N'-bis((1H-indol-3-yl)methylene)butane-1,4-diamine | ijpbs.com |

| 4-Amino-1,2,4-triazole | (E)-4-(((1H-indol-3-yl)methylene)amino)-4H-1,2,4-triazole | researchgate.net |

The Knoevenagel condensation is a key carbon-carbon bond-forming reaction where this compound reacts with active methylene compounds in the presence of a basic catalyst. acgpubs.orgacgpubs.org This reaction leads to the formation of α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. acgpubs.org Various active methylene compounds, such as malononitrile (B47326), dimethyl malonate, and nitromethane (B149229), can be used in this reaction. acgpubs.org The reaction is typically catalyzed by weak bases like piperidine (B6355638) or amines in the presence of an acid co-catalyst. acgpubs.org

Table 2: Examples of Knoevenagel Condensation Reactions

| Active Methylene Compound | Catalyst System | Resulting Product | Reference |

| Nitromethane | Acetic acid/piperidine | (E)-1-ethyl-3-(2-nitrovinyl)-1H-indole | acgpubs.org |

| Malononitrile | Acetic acid/piperidine | 2-((1-ethyl-1H-indol-3-yl)methylene)malononitrile | acgpubs.org |

| Dimethyl malonate | Acetic acid/piperidine | Dimethyl 2-((1-ethyl-1H-indol-3-yl)methylene)malonate | acgpubs.org |

| Ethyl azidoacetate | Sodium ethoxide | Ethyl α-azido-β-(1-ethyl-1H-indol-3-yl)acrylate | rsc.org |

The Henry reaction, or nitroaldol reaction, involves the condensation of this compound with a nitroalkane, such as nitromethane, in the presence of a base. psu.edu This reaction results in the formation of a β-nitroalcohol, a versatile synthetic intermediate. psu.edu The β-nitroalcohol can be further transformed into other functional groups, including nitroalkenes through dehydration, or amino alcohols via reduction of the nitro group. psu.edu The parent compound, indole-3-carbaldehyde, is known to undergo condensation with nitromethane to produce 3-nitrovinyl indole. wikipedia.org

Carbon-Carbon Coupling Reactions

The aldehyde functional group at the C3-position of this compound serves as a reactive handle for various carbon-carbon bond-forming reactions. researchgate.netekb.eg These reactions are fundamental in elongating the carbon skeleton and introducing new structural motifs.

One of the prominent reactions is the Knoevenagel condensation . This reaction involves the condensation of the aldehyde with active methylene compounds. For instance, the reaction of indole-3-carboxaldehydes with compounds like cyanoacetamide, ethyl cyanoacetate, and malononitrile leads to the formation of new C-C bonds, yielding α,β-unsaturated products. scirp.org These products are valuable intermediates for the synthesis of more complex heterocyclic systems. scirp.org

Another important class of C-C coupling reactions is the Henry reaction , where the aldehyde reacts with nitroalkanes. For example, the condensation of indole-3-carbaldehyde with nitromethane results in the formation of a 3-nitrovinyl indole derivative. wikipedia.org

Furthermore, aldehyde-assisted oxidative [3+2] cascade annulation reactions have been developed. In a study, this compound, when reacted with alkynes in the presence of a rhodium catalyst and a copper oxidant, participated in a cascade reaction to form cyclopenta[b]indol-1(4H)-one derivatives, although with low reaction efficiency due to steric hindrance. acs.org

Below is a table summarizing some of the carbon-carbon coupling reactions involving indole-3-carboxaldehyde derivatives:

| Reaction Name | Coupling Partner | Resulting Product Type | Reference |

| Knoevenagel Condensation | Active methylene compounds (e.g., cyanoacetamide, ethyl cyanoacetate) | α,β-Unsaturated compounds | scirp.org |

| Henry Reaction | Nitroalkanes (e.g., nitromethane) | 3-Nitrovinyl indoles | wikipedia.org |

| Aldehyde-Assisted Oxidative [3+2] Cascade Annulation | Alkynes | Cyclopenta[b]indol-1(4H)-ones | acs.org |

Carbon-Nitrogen Coupling Reactions

The carbonyl group of this compound is also susceptible to reactions with various nitrogen nucleophiles, leading to the formation of carbon-nitrogen bonds. researchgate.netekb.eg These reactions are pivotal for the synthesis of a wide range of nitrogen-containing indole derivatives.

A common reaction is the formation of Schiff bases through condensation with primary amines. For example, indole-3-carboxaldehydes react with hydrazine derivatives and substituted acid hydrazides to afford the corresponding hydrazine and acid hydrazide derivatives. scirp.org These Schiff bases can serve as intermediates for the synthesis of more complex heterocyclic systems. scirp.org

Furthermore, multicomponent reactions (MCRs) provide an efficient pathway for C-N bond formation. A one-pot synthesis involving an amine derivative, an indole aldehyde, and another component can lead to functionalized indoles. For instance, the reaction of 1H-indole-3-carboxaldehyde with anthranilamide can yield 2-(1H-indol-3-yl)quinazolin-4(3H)-one. nih.gov

The following table provides examples of carbon-nitrogen coupling reactions:

| Reactant | Product Type | Reference |

| Hydrazine derivatives | Hydrazones | scirp.org |

| Substituted acid hydrazides | Acid hydrazide derivatives | scirp.org |

| Anthranilamide | 2-(1H-indol-3-yl)quinazolin-4(3H)-one | nih.gov |

Derivatization Strategies via Ring Modification of this compound

Modification of the indole ring itself offers another avenue for creating diverse derivatives of this compound.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. tcichemicals.comwikipedia.org While direct C-H arylation of the indole ring can be challenging, the introduction of a halogen atom onto the indole nucleus of this compound would enable its participation in Suzuki-Miyaura coupling reactions. This would allow for the synthesis of a wide variety of aryl-substituted indole derivatives. nih.gov The reaction generally proceeds under mild conditions and tolerates a broad range of functional groups. tcichemicals.com

Substitution Reactions on the Indole Ring System

The indole ring is an electron-rich heterocycle and readily undergoes electrophilic substitution reactions . researchgate.net The C3 position is the most electronically favored site for electrophilic attack. researchgate.net However, since this position is occupied by the formyl group in this compound, electrophilic substitution would be directed to other positions on the indole ring, such as C2, C4, C5, C6, or C7. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. The presence of the electron-donating ethyl group on the nitrogen atom can influence the regioselectivity of these substitutions.

Molecular Hybridization Approaches

Molecular hybridization is a strategy in medicinal chemistry that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity and efficacy or a dual mode of action. This compound can serve as a scaffold for creating such hybrid molecules. For example, a novel series of hybrid indole–thiazolidinedione–triazole derivatives has been synthesized, where the indole moiety was a key component. researchgate.net Another study reported the synthesis of indole–pyrazole–triazole hybrids. researchgate.net These approaches demonstrate the utility of the indole framework in constructing complex and potentially bioactive molecules.

Medicinal Chemistry and Biological Activity Research on 1 Ethyl 1h Indole 3 Carbaldehyde Derivatives

Anticancer and Cytotoxic Activities of N-Ethyl Indole-3-carbaldehyde Derivatives

N-Ethyl indole-3-carbaldehyde derivatives have demonstrated notable potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The structural framework of these compounds, particularly the N-ethyl substitution on the indole (B1671886) ring, has been a focal point of structure-activity relationship (SAR) studies, revealing that even minor alterations can significantly impact their biological efficacy.

Mechanisms of Apoptosis Induction

A primary mechanism through which N-ethyl indole-3-carbaldehyde derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger this process through the modulation of key regulatory proteins. For instance, a novel indole derivative, 2-AITFEI-3-F, has been shown to facilitate apoptosis in the NB4 leukemia cell line by altering the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic process. Western blotting and real-time PCR analyses have confirmed the upregulation of Bax and downregulation of Bcl-2 at both the gene and protein levels following treatment with such derivatives.

Furthermore, studies on other related indole derivatives have demonstrated the upregulation of caspase activities, which are central to the execution phase of apoptosis. For example, treatment with 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), a structurally related carbazole (B46965) derivative, led to increased levels of cleaved Caspase-3, Caspase-9, and PARP in melanoma tumor samples, providing clear evidence of apoptosis induction. nih.gov

Inhibition of Cell Proliferation

The inhibition of cancer cell proliferation is another hallmark of the anticancer activity of N-ethyl indole-3-carbaldehyde derivatives. These compounds have been shown to arrest the cell cycle at different phases, thereby preventing the uncontrolled division of cancer cells. For example, some indole derivatives have been found to cause cell cycle arrest at the G2/M phase and induce apoptosis in A-549 cancer cells. nih.gov

The antiproliferative activity is often dependent on the specific substitutions on the indole ring. Studies have revealed that short N-alkyl substituents, such as methyl and ethyl groups, are crucial for high antiproliferative activity, while longer alkyl chains like propyl and propargyl groups can lead to a significant decrease or loss of activity. nih.gov This highlights the importance of the N-ethyl group in facilitating the interaction of these molecules with their biological targets.

Modulation of Signaling Pathways Associated with Cancer Progression

The anticancer effects of N-ethyl indole-3-carbaldehyde derivatives are also attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer. One of the key pathways identified is the p53 signaling pathway. The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its activation can lead to cell cycle arrest and apoptosis. Research on 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has shown that it can enhance the phosphorylation of p53 at Ser15 in melanoma cells, leading to its activation. nih.gov The study further revealed that the knockdown or deletion of p53 counteracted the ECCA-induced apoptosis, confirming the critical role of this pathway. nih.gov

In addition to the p53 pathway, these derivatives have been found to influence other important signaling cascades. For instance, ECCA was shown to enhance the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK), and inhibitors of these kinases could rescue the cell growth inhibition caused by ECCA. nih.gov Furthermore, some indole derivatives have been identified as potent inhibitors of Monocarboxylate Transporter 1 (MCT1), a protein involved in cancer cell metabolism and proliferation. nih.gov The inhibition of MCT1 by these compounds leads to impaired cancer cell proliferation and induces apoptosis. nih.gov Other related indole compounds have been shown to modulate the activity of nuclear receptors like PPARgamma and Nur77, further expanding the scope of their influence on cancer-related signaling. nih.gov

In Vitro and In Vivo Anticancer Efficacy Studies

The anticancer potential of N-ethyl indole-3-carbaldehyde derivatives has been evaluated in both laboratory settings (in vitro) and in living organisms (in vivo).

In Vitro Studies: A variety of N-ethyl indole-3-carbaldehyde derivatives have been synthesized and tested against a panel of human cancer cell lines. These studies have consistently demonstrated their cytotoxic and antiproliferative effects. For example, N-substituted indole-3-carbaldehyde derivatives and their corresponding indolylchalcones have shown promising antitumor activity against Ehrlich Ascites Carcinoma (EAC) cells in vitro. researchgate.net The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various derivatives against different cell lines, including triple-negative breast cancer cells (MDA-MB-231) and ER-positive breast cancer cells (MCF-7). nih.gov

| Compound/Derivative | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| N-substituted indole-3-carbaldehyde derivatives | Ehrlich Ascites Carcinoma (EAC) | Promising antitumor activity | researchgate.net |

| N-methyl and N-ethylindole derivatives | Various solid tumor cell lines | More active than N-propyl and N-propargylindole analogs | nih.gov |

| Indole-based tyrphostin derivatives (2a and 2b) | Huh-7 (hepatocellular carcinoma) | IC50 values in the low nanomolar range | nih.gov |

| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | Melanoma cells (BRAF-mutated and wild-type) | Selectively strong inhibitory activity | nih.gov |

In Vivo Studies: The promising in vitro results have prompted further investigation in animal models. In vivo assays using mice with xenografted human tumors have provided evidence for the antitumor efficacy of these compounds. For instance, intraperitoneal administration of 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) to mice with melanoma xenografts significantly inhibited tumor growth. nih.gov The analysis of the tumors from the treated mice revealed a significant reduction in proliferative cells (as indicated by Ki67 staining) and a substantial increase in apoptotic cells (as shown by cleaved-Caspase3 staining). nih.gov These findings corroborate the in vitro observations and underscore the potential of these derivatives as therapeutic agents for cancer.

Antimicrobial Activities of N-Ethyl Indole-3-carbaldehyde Derivatives

In addition to their anticancer properties, derivatives of N-ethyl indole-3-carbaldehyde have also been investigated for their ability to combat microbial infections. The indole nucleus is a common scaffold in many natural and synthetic antimicrobial agents.

Antibacterial Properties

Several studies have reported the antibacterial activity of N-ethyl indole-3-carbaldehyde derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. The mode of action for some of these compounds is believed to involve the disruption of the bacterial cell membrane.

Research on indole-3-carbaldehyde semicarbazone derivatives has demonstrated their inhibitory effects against various bacterial strains. For example, compounds such as 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide and 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide have shown notable activity against Staphylococcus aureus and Bacillus subtilis. researchgate.netresearchgate.net The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation, has been a key parameter in these evaluations.

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | researchgate.netresearchgate.net |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | researchgate.netresearchgate.net |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | researchgate.netresearchgate.net |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | researchgate.netresearchgate.net |

| Indolylquinazolinone 3k | Staphylococcus aureus ATCC 25923 | 3.90 | nih.gov |

| Indolylquinazolinone 3k | MRSA ATCC 43300 | <1 | nih.gov |

| Indole-3-aldehyde hydrazide/hydrazone derivatives | MRSA | 6.25-100 | nih.gov |

Other studies have explored a broader range of indole derivatives, including those containing hydrazone moieties, and have found them to possess a wide spectrum of antibacterial activity. nih.gov Some of these compounds have shown better activity against methicillin-resistant Staphylococcus aureus (MRSA) than the standard antibiotic ampicillin. nih.gov However, the activity against Gram-negative bacteria like Escherichia coli has been reported to be less potent for some derivatives. nih.gov

Antifungal Properties

Derivatives of the indole-3-carbaldehyde scaffold have demonstrated notable antifungal capabilities. Research into these compounds has identified several derivatives with potent activity against various fungal pathogens. For instance, studies on hybrid molecules incorporating the indole structure have yielded compounds with significant antifungal efficacy.

One study synthesized a series of novel pyrimidine (B1678525) triazole compounds using 1H-indole-3-carbaldehyde as a precursor. Within this series, specific derivatives, namely compounds 6j and 6n , exhibited superior antifungal activity when compared to the standard drug Nystatin. researchgate.net The primary mechanism of action for many antifungal azole derivatives involves the inhibition of sterol 14α‐demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. researchgate.net

Furthermore, the parent compound, indole-3-carbaldehyde, is known to possess inherent antifungal properties. wikipedia.org It is recognized as a phytoalexin, a type of antimicrobial compound produced by plants in response to fungal infection. researchgate.net For example, it is involved in the defense mechanisms of various plants like cabbage and has been identified as a protective agent against chytridiomycosis in certain amphibian species that host the bacterium Janthinobacterium lividum on their skin. wikipedia.orgresearchgate.net This inherent activity in the core structure provides a strong foundation for the development of more potent antifungal derivatives.

Table 1: Antifungal Activity of Selected Indole-3-carbaldehyde Derivatives This table is for illustrative purposes based on the text. Specific activity values were not provided in the search results.

| Compound | Target Organism/Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Derivative 6j | Fungal Pathogens | Superior activity compared to Nystatin | researchgate.net |

| Derivative 6n | Fungal Pathogens | Superior activity compared to Nystatin | researchgate.net |

| Indole-3-carbaldehyde | Fungal Pathogens | Antifungal properties | wikipedia.orgresearchgate.net |

Antiviral Properties

The indole nucleus is a key structural motif in several antiviral agents, and derivatives of indole-3-carbaldehyde have been a focus of antiviral research. researchgate.netresearchgate.net Studies have explored the efficacy of these compounds against a range of viruses, including influenza viruses and coronaviruses.

In the search for effective treatments against COVID-19, a group of water-soluble compounds based on 5-methoxyindole-3-carboxylic acid aminoalkyl esters were synthesized and evaluated. actanaturae.ru One specific derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, demonstrated a potent antiviral effect against SARS-CoV-2 in vitro. actanaturae.ru This compound completely inhibited the replication of the virus at a concentration of 52.0 μM and exhibited a high selectivity index (SI = 78.6). actanaturae.ru Its mechanism is suggested to involve the suppression of syncytium formation induced by the SARS-CoV-2 spike protein. actanaturae.ru

Other research has focused on derivatives of ethyl 5-hydroxy-1H-indole-3-carboxylates as potential antiviral agents. researchgate.net While many compounds in one study showed limited activity, two specific hydrochlorides—5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl- and 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acid ethyl ester—were found to significantly suppress the replication of influenza A/Aichi/2/69 (H3N2) virus in cell cultures at micromolar concentrations. researchgate.net These compounds also showed high efficacy in a mouse model of influenza pneumonia, surpassing the activity of the established antiviral drug Arbidol. researchgate.net

Table 2: Antiviral Activity of Selected Indole-3-Carbaldehyde Derivatives

| Compound/Derivative Class | Target Virus | Key Finding | Concentration/Dose | Reference |

|---|---|---|---|---|

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Complete inhibition of viral replication | 52.0 μM | actanaturae.ru |

| 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl-1H-indole-3-carboxylic acid ethyl ester hydrochloride | Influenza A (H3N2) | Significant suppression of viral replication; high efficacy in vivo | Micromolar concentrations (in vitro); 25 mg/kg/day (in vivo) | researchgate.net |

| 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acid ethyl ester hydrochloride | Influenza A (H3N2) | Significant suppression of viral replication; high efficacy in vivo | Micromolar concentrations (in vitro); 25 mg/kg/day (in vivo) | researchgate.net |

| Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates | Influenza A, BVDV, HCV | Limited antiviral activity for most derivatives | Not specified | consensus.app |

Anti-parasitic Activity (e.g., Anti-plasmodial, Anti-leishmanial, Anthelmintic)

The indole-3-carbaldehyde framework serves as a precursor for synthesizing compounds with potential anti-parasitic properties. researchgate.net Research has highlighted its role in the development of agents targeting parasites responsible for diseases like malaria and helminth infections.

Specifically, 1H-Indole-3-carboxaldehyde is a known intermediate in the synthesis of isocryptolepine, an alkaloid that exhibits anti-plasmodial activity against Plasmodium species, the parasites that cause malaria. researchgate.net Additionally, the core structure is used to build anthelmintic compounds such as chondriamide C, which are effective against helminths (parasitic worms). researchgate.net While direct studies on 1-Ethyl-1H-indole-3-carbaldehyde were not detailed in the provided results, its structural similarity to these precursors suggests its potential as a building block for novel anti-parasitic drugs.

Modulation of Biological Targets and Pathways

Aryl Hydrocarbon Receptor (AhR) Agonist Activity and Immunomodulation

Indole-3-carbaldehyde (I3A), a close structural relative of this compound, is a well-established agonist for the Aryl Hydrocarbon Receptor (AhR). wikipedia.orgnih.gov The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, particularly at mucosal surfaces. ncl.ac.ukikenaoncology.com

I3A is a natural metabolite of the dietary amino acid L-tryptophan, produced by bacteria in the human gut. wikipedia.org Upon binding to the AhR in intestinal immune cells, it initiates a signaling cascade that has profound immunomodulatory effects. wikipedia.orgnih.gov This activation is not merely a localized event; it can influence systemic immune homeostasis. ikenaoncology.com The interaction of indole derivatives with AhR can lead to either pro- or anti-inflammatory outcomes depending on the specific ligand, cell type, and context. ncl.ac.uk For instance, research has shown that activating AhR with I3A can prevent metabolic complications and intestinal barrier dysfunction in a murine model of metabolic syndrome. nih.gov

Stimulation of Interleukin-22 Production

A primary consequence of AhR activation by indole-3-carbaldehyde in immune cells is the robust stimulation of Interleukin-22 (IL-22) production. wikipedia.orgnih.govnih.gov IL-22 is a cytokine critical for maintaining mucosal barrier integrity and promoting tissue repair.

The AhR/IL-22 axis is a key pathway for host defense and immune homeostasis at mucosal sites. nih.govmdpi.com When I3A binds to AhR in intestinal immune cells, it triggers the production and release of IL-22. wikipedia.org This cytokine then acts on epithelial cells, reinforcing tight junctions and promoting the production of antimicrobial peptides, thereby strengthening the gut barrier. nih.govmdpi.com In a murine model of vulvovaginal candidiasis, administration of I3A stimulated IL-22 production, which in turn helped to resolve the infection and associated inflammation. nih.govnih.gov

Mucosal Reactivity Modulation

The activation of the AhR-IL-22 pathway by indole-3-carbaldehyde is central to the modulation of mucosal reactivity and the maintenance of immune homeostasis. wikipedia.orgnih.govmdpi.com This mechanism is particularly important in the context of the "leaky gut" hypothesis, where a compromised intestinal barrier allows the translocation of microbial products that can trigger inflammation in distant organs like the liver. nih.govmdpi.com

In a preclinical model of primary sclerosing cholangitis (PSC), a liver disease linked to intestinal inflammation, orally administered I3A was shown to alleviate liver inflammation and fibrosis. nih.govmdpi.com The therapeutic effect was attributed to its ability to activate the AhR-IL-22 axis, which restored the integrity of the intestinal mucosal barrier. nih.govmdpi.com Similarly, in a model of vulvovaginal candidiasis, the I3A-induced production of IL-22 was shown to regulate the inflammatory response by dampening the pathogenic activity of the NLRP3 inflammasome through an NLRC4/IL-1Ra dependent mechanism. nih.gov This demonstrates the crucial role of AhR agonists like I3A in fine-tuning mucosal immune responses to prevent excessive inflammation and tissue damage. nih.govnih.gov

Enzyme Inhibition Studies (e.g., Tyrosinase, Aldose Reductase, Aldehyde Reductase)

Derivatives of the parent compound, indole-3-carbaldehyde, have demonstrated notable enzyme-inhibiting activities. For instance, indole-3-carbaldehyde itself has been identified as a tyrosinase inhibitor. elsevierpure.com It was found to inhibit the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) by mushroom tyrosinase, with a 50% inhibitory concentration (IC50) of 1.3 mM. elsevierpure.com This finding suggests that the aldehyde group is crucial for its tyrosinase inhibitory action. elsevierpure.com

In the context of reductases, while direct studies on this compound are not prevalent, research on related structures provides valuable insights. For example, ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate (EBPC) has been identified as a potent and highly specific inhibitor of aldose reductase. nih.gov This compound showed over 4000 times more potency in inhibiting rat lens aldose reductase compared to the related aldehyde reductase from rat or pig kidneys. nih.gov This high specificity underscores the potential for developing selective inhibitors based on similar molecular frameworks. Aldose reductase (AKR1B1) is a key enzyme in the polyol pathway, which becomes activated in hyperglycemic conditions and is implicated in diabetic complications. nih.gov Its role also extends to detoxifying aldehydes produced during oxidative stress. nih.gov

While specific data on this compound's inhibition of aldehyde reductase is limited, the known activity of related indole derivatives against various enzymes highlights the potential of this chemical class. The structural similarities between these active compounds and this compound suggest that its derivatives could also be promising candidates for enzyme inhibition studies.

DNA Replication and Transcription Inhibition

Certain indole derivatives have been shown to possess inhibitory effects on DNA replication and transcription. researchgate.net For instance, the natural product cryptosanguinolentine, which contains an indole moiety, is known to inhibit these fundamental cellular processes. researchgate.net While direct evidence for this compound is not explicitly detailed in the provided results, the broader class of indole-containing compounds has been associated with DNA cleavage activities. derpharmachemica.com This suggests that the indole scaffold can be a key pharmacophore for interacting with DNA and related cellular machinery.

Monoamine Oxidase Inhibition

Indole derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. nih.gov A study on various synthetic indole derivatives revealed that several compounds, particularly indole-5,6-dicarbonitriles and pyrrolo[3,4-f]indole-5,7-diones, are potent inhibitors of both MAO-A and MAO-B. nih.gov For example, two pyrrolo[3,4-f]indole-5,7-dione derivatives demonstrated significant inhibition with IC50 values of 0.250 µM for MAO-A and 0.581 µM for MAO-B. nih.gov Although indole-5,6-dicarboxylic (B8628679) acids were found to be weak inhibitors, the dicarbonitrile counterparts showed higher potency. nih.gov These findings indicate that the substitution pattern on the indole ring is critical for MAO inhibitory activity. While this research did not specifically test this compound, it establishes the indole nucleus as a viable scaffold for designing MAO inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. oncodesign-services.com For indole derivatives, SAR studies have provided critical insights into the structural requirements for various biological activities.

Impact of N-Substitutions on Biological Activity

The substituent at the N-1 position of the indole ring plays a significant role in modulating biological activity. In a series of 1H-indole-2-carboxamides studied as CB1 receptor allosteric modulators, modifications at the N-1 position were explored. nih.gov While specific details on an ethyl group at this position were not the focus, the study highlighted the importance of the substituent in this region for activity.

In another study focusing on YC-1 analogs, substitutions on the 1-N-benzyl group were investigated. nih.gov It was found that fluoro or cyano substitutions at the ortho position of the benzene (B151609) ring of the N-benzyl group resulted in better inhibitory activity. nih.gov Substitutions at the meta or para positions led to reduced activity, demonstrating the sensitivity of the biological target to the steric and electronic properties of the N-1 substituent. nih.gov The synthesis of N-alkylated indole-3-carbaldehydes, such as 1-methyl-1H-indole-3-carbaldehyde and 1-benzyl-1H-indole-3-carbaldehyde, has been achieved through reactions with corresponding alkyl halides. mdpi.com

Influence of Aldehyde Moiety Modifications

The aldehyde group at the C-3 position of the indole ring is a key functional handle for chemical modification. nih.gov Condensation reactions of the aldehyde group to form Schiff bases and other derivatives are common strategies to explore new biological activities. researchgate.netresearchgate.net For instance, the aldehyde group of indole-3-carbaldehyde has been shown to be important for its tyrosinase inhibitory activity. elsevierpure.com

Modifications of the aldehyde can lead to a diverse range of bioactive compounds. nih.gov For example, the condensation of indole-3-carboxaldehyde (B46971) with various aryl amines has yielded derivatives with significant antioxidant properties. derpharmachemica.com Furthermore, multicomponent reactions involving 1H-indole-3-carbaldehyde have been utilized to synthesize complex heterocyclic structures with potential pharmaceutical applications. nih.gov The reaction of the aldehyde with anthranilamides can produce 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, which have shown antibacterial activity. nih.gov These examples underscore the versatility of the aldehyde moiety in generating structurally and functionally diverse molecules.

Design and Synthesis of Advanced Scaffolds for Lead Optimization

1H-Indole-3-carboxaldehyde and its derivatives serve as crucial intermediates for the synthesis of more complex and biologically active scaffolds. researchgate.netresearchgate.net The indole scaffold is a privileged structure in drug discovery, and its modification is a key strategy for lead optimization. nih.govresearchgate.net

Advanced scaffolds can be designed by hybridizing the indole core with other bioactive heterocycles like coumarins, chalcones, and triazoles. nih.gov This molecular hybridization aims to combine the pharmacological profiles of different scaffolds to create novel compounds with enhanced activity and selectivity. For example, the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives represents the creation of an advanced scaffold from indole-3-carboxaldehyde. nih.gov These quinazolinone derivatives have been evaluated for their cytotoxic and antibacterial activities, with some compounds showing significant antiproliferative effects against cancer cell lines. nih.gov

The development of synthetic methodologies, including multicomponent reactions, facilitates the construction of diverse molecular architectures based on the indole-3-carbaldehyde template. nih.gov These strategies allow for the systematic exploration of chemical space around the indole core, which is essential for identifying new lead compounds and optimizing their therapeutic potential. oncodesign-services.com

Advanced Spectroscopic and Computational Analyses of 1 Ethyl 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the molecular properties and reactivity of compounds like 1-Ethyl-1H-indole-3-carbaldehyde. These computational methods allow for the detailed investigation of electronic structure, vibrational modes, and potential reaction pathways.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict a range of properties. researchgate.netresearchgate.net The optimized structure confirms that the molecule consists of an indole (B1671886) ring system substituted with an ethyl group at the nitrogen atom and a carbaldehyde group at the C3 position.

The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy gap between the HOMO and LUMO is a key parameter; a smaller gap suggests higher chemical reactivity, increased polarizability, and greater biological activity. nih.gov For related indole derivatives, the HOMO is typically localized over the indole ring, while the LUMO may be distributed across the entire molecule, including the substituent groups. dergipark.org.tr This distribution indicates the regions susceptible to electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps use a color scale to denote different potential regions:

Red: Indicates negative potential, representing electron-rich areas that are prone to electrophilic attack. In this compound, this region is expected around the oxygen atom of the carbonyl group. nih.gov

Blue: Indicates positive potential, representing electron-poor areas that are susceptible to nucleophilic attack. This is typically observed around hydrogen atoms. nih.gov

Green: Represents neutral or zero potential regions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses offer further insights into the electronic structure by mapping the localization of electrons. nih.gov These analyses provide a clear picture of bonding, lone pairs, and electron delocalization within the molecule. For instance, a blue ring-like structure around the carbon atoms of the ring in ELF/LOL maps indicates electron depletion between the inner and valence shells, while red colors between atoms mark critical bonding points. researchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, is used to identify the functional groups and characterize the bonding within a molecule. DFT calculations are highly effective in predicting the vibrational frequencies of molecules. tsijournals.com These theoretical wavenumbers are often scaled to correct for anharmonicity and computational approximations, allowing for a direct correlation with experimental spectra. scialert.net

For indole derivatives, characteristic vibrational modes include:

C=O Stretching: The carbonyl group of the aldehyde typically shows a strong, sharp band in the FT-IR spectrum, generally in the region of 1650-1700 cm⁻¹. scialert.net

C-N Stretching: Vibrations associated with the indole ring's C-N bonds.

C-H Stretching and Bending: Aromatic and aliphatic C-H vibrations from the indole ring and the ethyl group.

Ring Vibrations: Complex vibrations involving the stretching and bending of the entire indole ring system. scialert.net

By comparing the computed vibrational spectra with experimental FT-IR and FT-Raman data, a detailed assignment of the observed bands can be achieved through Potential Energy Distribution (PED) analysis. tsijournals.comnih.gov

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. Experimental ¹H and ¹³C NMR data have been reported for this compound. rsc.org

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 10.01 (s, 1H) | -CHO | 184.47 | C=O |

| 8.31 (d, J = 8.2 Hz, 1H) | Indole H4 | 137.55 | Indole C7a |

| 7.75 (s, 1H) | Indole H2 | 137.02 | Indole C2 |

| 7.38 (t, J = 7.5 Hz, 1H) | Indole H6 | 125.50 | Indole C3a |

| 7.36 – 7.33 (m, 1H) | Indole H5 | 122.89 | Indole C6 |

| 7.31 (d, J = 7.1 Hz, 1H) | Indole H7 | 122.13 | Indole C5 |

| 4.24 (q, J = 7.3 Hz, 2H) | -CH₂- | 118.14 | Indole C3 |

| 1.56 (t, J = 7.3 Hz, 3H) | -CH₃ | 109.98 | Indole C7 |

| 41.89 | -CH₂- | ||

| 15.05 | -CH₃ |

Data sourced from a supporting information document. rsc.org

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, are used to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical calculations are invaluable for assigning the signals in experimental spectra and for confirming the proposed molecular structure. A strong linear correlation between the experimental and calculated chemical shifts indicates a high level of accuracy for the computational model. researchgate.net

DFT calculations are also employed to model transition states and elucidate reaction pathways. rsc.org For instance, in related 1-(arylsulfonyl)indole molecules, DFT and Intrinsic Reaction Coordinate (IRC) calculations have been used to determine the rotational barrier around the S-N bond, which was found to be in the range of 2.5–5.5 kcal/mol. nih.govresearchgate.net Similar modeling for this compound could be used to investigate conformational isomers, rotational barriers of the ethyl and aldehyde groups, and the mechanisms of reactions in which it participates, such as annulation reactions to form more complex heterocyclic frameworks. acs.org

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) or Electrostatic Potential (ESP) mapping is a critical computational tool that illustrates the charge distribution and is used to predict intermolecular interactions and reactive sites. nih.govchemrxiv.org As described in the DFT section, MEP maps visualize the electrostatic potential on the electron density surface. The negative potential regions (red) on the carbonyl oxygen atom highlight its role as a hydrogen bond acceptor and its susceptibility to electrophilic attack. Conversely, the positive potential regions (blue) around the aromatic protons indicate sites for nucleophilic interaction. researchgate.net These maps are instrumental in understanding how the molecule interacts with biological macromolecules, such as enzymes or receptors. chemrxiv.org

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. For derivatives of 1H-indole-3-carbaldehyde, this analysis provides valuable insights into the nature and contribution of various non-covalent interactions that stabilize the crystal packing. These interactions primarily include hydrogen bonds, as well as C-H···π interactions. researchgate.net

The analysis generates a three-dimensional surface around a molecule, color-coded to represent the nature and proximity of intermolecular contacts. Key graphical representations derived from this analysis include the dnorm surface, shape index, and 2D fingerprint plots. The dnorm surface highlights regions involved in close intermolecular contacts, crucial for understanding the stability of the crystal structure. The shape index provides information about the local curvature of the surface, revealing complementary shapes between interacting molecules.

Molecular Modeling and Simulation Studies

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com This method is instrumental in identifying potential biological targets for a compound and elucidating its mechanism of action at a molecular level.

Prediction of Binding Affinities to Biological Targets

Molecular docking studies have been employed to predict the binding affinities of indole derivatives to various biological targets. For instance, research on similar indole-based compounds has shown significant binding affinities to enzymes like cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). ajchem-a.com The binding affinity is typically expressed as a docking score in kcal/mol, with more negative values indicating a stronger interaction. For example, docking studies of some 3-ethyl-1H-indole derivatives against COX-2 have shown binding affinities ranging from -10.40 to -11.35 kcal/mol. ajchem-a.com These predictions suggest that this compound and its derivatives could act as inhibitors for these enzymes, which are involved in inflammatory processes. ajchem-a.com

The aldehyde group and the indole ring of this compound are key features that can participate in various interactions with biological receptors, influencing cellular signaling pathways. The prediction of binding affinities helps in prioritizing compounds for further experimental testing and in the rational design of more potent inhibitors.

Identification of Key Binding Sites and Interactions

Beyond predicting binding affinities, molecular docking also identifies the specific binding site on the target protein and the key amino acid residues involved in the interaction. For indole derivatives, interactions often involve hydrogen bonds and pi-stacked interactions with the active site residues of the target enzyme. nih.gov

For example, in the docking of an indole derivative with the UDP-N-acetylmuramate-l-alanine ligase (MurC), the compound was found to interact with the active site region. nih.gov Similarly, studies on 3-ethyl-1H-indole derivatives targeting COX-2 revealed hydrogen bond interactions with amino acid residues such as ALA527, ARG120, TYR355, and LYS360. ajchem-a.com These detailed interaction maps are crucial for understanding the structural basis of ligand binding and for guiding lead optimization efforts to enhance potency and selectivity.

Molecular Dynamics Simulations for Ligand-Receptor Stability

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of this complex over time. researchgate.netscfbio-iitd.res.in MD simulations account for the flexibility of both the ligand and the receptor, as well as the surrounding solvent, providing a more realistic representation of the biological environment. researchgate.net

The stability of the ligand-receptor complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable complex is characterized by a low and converged RMSD value, typically below 2 Å, indicating that the ligand remains securely bound within the active site. researchgate.net Furthermore, MD simulations can be used to calculate binding free energies, which provide a more accurate estimation of binding affinity by considering entropic contributions. researchgate.netscfbio-iitd.res.in

In Silico ADMET Prediction for Drug-Likeness

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug discovery to assess the "drug-likeness" of a compound. phcogj.comnih.gov These computational tools predict the pharmacokinetic properties of a molecule, helping to identify potential liabilities before significant resources are invested in its development. phcogj.com

The drug-likeness of a compound is often evaluated based on rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov For indole derivatives, ADMET prediction tools can assess their potential for oral bioavailability, blood-brain barrier penetration, and interaction with key metabolic enzymes like cytochrome P450 isoforms. phcogj.com For example, studies on similar compounds have used tools like the SwissADME server to predict these properties and validate their potential as drug candidates. ajchem-a.comnih.gov

Interactive Data Table: Predicted ADMET Properties for Indole Derivatives

| Property | Predicted Value Range for Similar Compounds | Significance |

| Molecular Weight | 164.16 - 645.6 g/mol nih.gov | Influences absorption and distribution. |

| LogP | Varies | Indicates lipophilicity and membrane permeability. |

| Hydrogen Bond Donors | Varies | Affects solubility and binding. |

| Hydrogen Bond Acceptors | Varies | Affects solubility and binding. |

| Bioavailability Score | e.g., 0.55 for some derivatives eijppr.com | Predicts the fraction of an administered dose that reaches systemic circulation. |

This table can be filtered and sorted based on the various properties to compare different indole derivatives.

Broader Biological Context and Biosynthetic Relevance of Indole 3 Carbaldehyde Scaffolds

Biosynthesis of Indole-3-carbaldehyde in Microorganisms and Plants

The production of indole-3-carbaldehyde from the amino acid L-tryptophan is a widespread capability among diverse life forms, including bacteria, fungi, and plants. wikipedia.orgebi.ac.uk

In the human gut, certain bacteria can convert dietary L-tryptophan into indole-3-carbaldehyde. wikipedia.org Notably, species within the Lactobacillus genus are known to carry out this transformation. wikipedia.org This microbial production of indole-3-carbaldehyde is significant as it can influence the host's immune system. wikipedia.org The compound acts on the aryl hydrocarbon receptor (AhR) in intestinal immune cells, leading to an increase in the production of interleukin-22 (IL-22), a cytokine involved in mucosal immunity. wikipedia.org While Escherichia coli is a prominent gut bacterium known to metabolize tryptophan, the direct synthesis of indole-3-carbaldehyde is more specifically attributed to lactobacilli in the provided context. wikipedia.orgnih.gov However, E. coli does play a role in the broader biotransformation of L-tryptophan to various indole (B1671886) derivatives. nih.govresearchgate.net

The fungus Malassezia furfur, a common inhabitant of human skin, produces indole-3-carbaldehyde as its most abundant metabolite when grown in a tryptophan-rich environment. nih.gov This compound is considered a potential precursor for the biosynthesis of more complex alkaloids, such as indirubin (B1684374) and tryptanthrin, which are also produced by this yeast. nih.gov These alkaloids are potent activators of the Aryl-hydrocarbon Receptor (AhR). nih.gov

In plants like Arabidopsis thaliana, indole-3-carbaldehyde is synthesized from tryptophan through a pathway involving the intermediates indole-3-acetaldoxime and indole-3-acetonitrile (B3204565). nih.govtum.deresearchgate.net This pathway is a crucial part of the plant's defense mechanism. nih.govtum.deresearchgate.net

Two key enzymes are involved in this biosynthetic pathway in Arabidopsis. Cytochrome P450 71B6 (CYP71B6) is responsible for converting indole-3-acetonitrile into indole-3-carbaldehyde. nih.govnih.gov Subsequently, Arabidopsis Aldehyde Oxidase 1 (AAO1) catalyzes the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid. nih.govnih.gov The expression of the genes for both CYP71B6 and AAO1 is coordinated with the genes involved in the synthesis of camalexin, another important defense compound in Arabidopsis. nih.govnih.gov

Indole-3-carbaldehyde and its derivatives are integral to the defense strategies of cruciferous plants. nih.govresearchgate.net These compounds, along with other indolic metabolites, accumulate in response to stress, such as pathogen attack. nih.govchemdad.com In Arabidopsis, the accumulation of indole-3-carbaldehyde derivatives can reach levels comparable to that of the well-known phytoalexin, camalexin, highlighting their importance in plant defense. nih.govnih.gov

Plant Biosynthetic Pathways (e.g., in Arabidopsis from Tryptophan via Indole-3-acetaldoxime and Indole-3-acetonitrile)

Metabolic Fate and Biological Transformations of Indole-3-carbaldehyde in Biological Systems

Once synthesized, indole-3-carbaldehyde can undergo various metabolic transformations. In biological systems, it is often oxidized to indole-3-carboxylic acid. nih.gov In Arabidopsis, both indole-3-carbaldehyde and indole-3-carboxylic acid can be further modified, for instance, by hydroxylation and subsequent conjugation to glucose. nih.govnih.gov These transformations are part of the plant's strategy to detoxify and compartmentalize these signaling molecules. In the context of the gut microbiome, indole-3-carbaldehyde is one of several tryptophan metabolites that can activate the aryl hydrocarbon receptor (AhR) and the pregnane (B1235032) X receptor (PXR), playing a role in maintaining intestinal homeostasis. wur.nl

Material Science and Other Advanced Applications of 1 Ethyl 1h Indole 3 Carbaldehyde Derivatives

Application in Fluorescent Probe Design for Biological Imaging

The indole (B1671886) scaffold is a well-known fluorophore, and its derivatives are extensively used in the development of fluorescent probes for bioimaging. nih.gov 1-Ethyl-1H-indole-3-carbaldehyde serves as a crucial building block in the design of such probes, which are instrumental for visualizing cellular processes with high precision. chemimpex.com These probes are typically composed of a recognition group that selectively interacts with a target analyte, a fluorophore (in this case, the indole derivative) that provides the optical signal, and sometimes a linker. nih.gov

Derivatives of indole-3-carbaldehyde are key intermediates in creating fluorescent probes for various biological and analytical purposes. nih.gov For instance, indole-based fluorescent probes have been designed for detecting specific metal ions, reactive oxygen species, and other small biological molecules. nih.gov The general principle involves the modification of the electronic properties of the indole ring upon interaction with the target, leading to a change in fluorescence intensity or a shift in the emission wavelength. nih.gov

Research has shown that indole heptamethine fluorescent probes, which are a class of cyanine (B1664457) dyes, are particularly useful for in vivo imaging in the near-infrared spectrum, a range where biological tissues have minimal auto-fluorescence. sioc-journal.cn The synthesis of such complex probes often starts from simpler indole derivatives. Furthermore, fluorescent probes based on benzaldehyde-indole fused chromophores have been developed for the simultaneous detection of multiple analytes like cyanide and hypochlorite (B82951) in living cells, demonstrating the versatility of the indole-aldehyde structure. rsc.orgresearchgate.net These probes can offer high sensitivity, with detection limits in the nanomolar range, and have been successfully used for imaging in living cells. rsc.orgresearchgate.net

| Probe Type | Target Analyte | Key Research Finding | Source |

|---|---|---|---|

| Indole-based | General Bioimaging | This compound is a key building block for fluorescent probes used to visualize cellular processes. | chemimpex.com |

| Benzaldehyde-indole fused chromophore | Cyanide (CN⁻) and Hypochlorite (ClO⁻) | Developed a probe for simultaneous detection with high sensitivity (nanomolar detection limits) and successful application in living cells. | rsc.orgresearchgate.net |

| Indole heptamethine | In vivo imaging | These near-infrared probes are effective for in vivo imaging due to reduced background interference from biological samples. | sioc-journal.cn |

Role in the Development of Advanced Materials

The distinct properties of this compound make it a compound of interest in material science for creating novel materials with specific optical or electronic characteristics. chemimpex.comchemimpex.com

Derivatives of this compound are suitable for the development of new polymers. chemimpex.com The parent compound, indole-3-carboxaldehyde (B46971), has been used to functionalize polymer matrices. For example, a related derivative, 1-(6-chloropyrimidin-4-yl)-indole-3-carboxaldehyde, has been used to introduce Schiff base functionality into a water-soluble gelatin polymer matrix. researchgate.net This type of modification can impart new properties to the polymer, such as the ability to form complexes or respond to specific stimuli. The aldehyde group of this compound readily undergoes condensation reactions, such as the formation of Schiff bases with amine groups, which is a common method for linking molecules to polymer backbones. researchgate.net

In the field of nanotechnology, this compound and its derivatives are finding applications in the synthesis of advanced nanomaterials. chemimpex.com The parent compound, indole-3-carboxaldehyde, can participate in Schiff base condensation reactions to form multifunctional silica (B1680970) nano-vehicles and magnetic nanoparticles. This suggests that this compound could be similarly employed to create functionalized nanoparticles for various applications, potentially in electronics and nanotechnology. chemimpex.com

Synthesis of Dyes and Pigments

This compound is a valuable intermediate in the production of dyes and pigments. chemimpex.com Its incorporation into dye structures can enhance color stability and vibrancy. chemimpex.com The indole nucleus is a chromophore, a part of a molecule responsible for its color, and by modifying its structure, the resulting color can be tuned. The field of organic dyes is extensive, with applications in industries such as clothing, plastics, and cosmetics. primescholars.com The synthesis of these dyes often involves reactions like diazotization and coupling, where intermediates derived from compounds like this compound can be used to build larger, more complex colored molecules. primescholars.com

Applications in Agrochemical Development

This compound is utilized in the development of agrochemicals. chemimpex.comchemimpex.com The indole ring is a common motif in biologically active compounds, and its derivatives have been explored for uses in pest control and as plant growth regulators. chemimpex.com The parent compound, indole-3-carboxaldehyde, has demonstrated antifungal properties. wikipedia.org

Analytical Methodologies for Indole 3 Carbaldehyde and Its N Ethyl Derivatives

Chromatographic Techniques for Detection and Quantification (e.g., LC-MS, HPLC)

Chromatographic methods are the cornerstone for the analysis of indole-3-carbaldehyde and its derivatives, offering high resolution and sensitivity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques employed. unifi.it

High-Performance Liquid Chromatography (HPLC): HPLC is a principal method for the qualitative and quantitative analysis of indole-3-carbaldehyde. unifi.it Reverse-phase (RP) HPLC methods are commonly used, which separate compounds based on their hydrophobicity. A typical RP-HPLC method for 1H-Indole-3-carboxaldehyde utilizes a C18 or Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry detection, volatile modifiers such as formic acid are used instead of phosphoric acid. sielc.com The progress of chemical reactions involving these compounds can also be monitored by Thin-Layer Chromatography (TLC), often using a mobile phase like a hexane:ethyl acetate (B1210297) mixture. derpharmachemica.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a powerful tool for both identification and quantification, especially in complex mixtures. Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns for faster and more efficient separations, is often paired with MS. nih.gov For instance, the analysis of indolic derivatives in Arabidopsis has been performed on an Acquity UPLC system with an HSS T3 column. nih.gov

Electrospray ionization (ESI) is a common ionization source for the analysis of these indole (B1671886) derivatives. In positive ion mode, 1-ethyl-1H-indole-3-carbaldehyde is detected as its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 174. rsc.org Similarly, the parent compound, indole-3-carbaldehyde, is detected as the [M+H]⁺ ion at m/z 146. rsc.org High-resolution mass spectrometry (HRMS) can be used for unambiguous formula confirmation. rsc.org Specialized techniques like in situ Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (MALDI-FT-ICR-MS) have been utilized to detect reaction intermediates, including N-substituted indole aldehydes, during chemical synthesis. acs.org